

Application Note: Solid-Phase Extraction of (-)-N-Desmethyl Tramadol from Urine

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Compound of Interest

Compound Name: (-)-N-Desmethyl Tramadol

Cat. No.: B015524

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Introduction

Tramadol is a widely prescribed synthetic opioid analgesic for the treatment of moderate to severe pain. It is extensively metabolized in the liver, primarily through N- and O-demethylation, resulting in metabolites such as **(-)-N-Desmethyl Tramadol (NDT)**.^{[1][2]} The accurate and reliable quantification of tramadol and its metabolites in urine is crucial for various applications, including clinical and forensic toxicology, pharmacokinetic studies, and monitoring patient compliance.^{[1][2]} Solid-phase extraction (SPE) has emerged as a robust and efficient sample preparation technique, offering higher selectivity, reduced solvent consumption, and the potential for automation compared to traditional liquid-liquid extraction methods.^[1]

This application note provides a detailed protocol for the solid-phase extraction of **(-)-N-Desmethyl Tramadol** from human urine samples. The described method utilizes a mixed-mode cation exchange (MCX) SPE strategy, which has demonstrated high recovery and selectivity for basic compounds like tramadol and its metabolites.^[2] An optional enzymatic hydrolysis step is included to enable the determination of total NDT (free and conjugated).

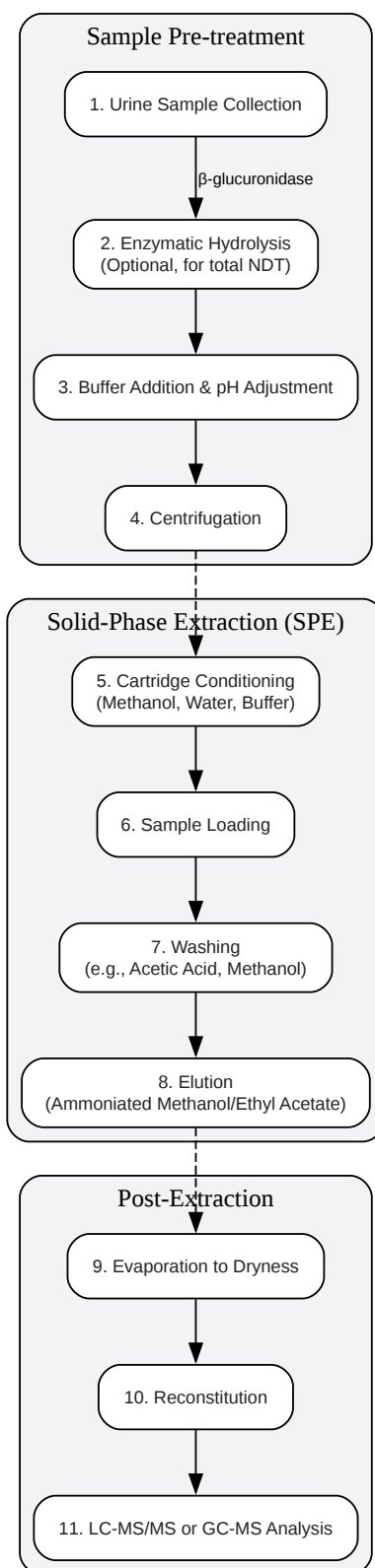
Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of tramadol and its metabolites in urine.

Analyte(s)	Method	Linearity Range (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Recovery (%)	Reference
Tramadol, ODT, NDT	GC-MS	10 - 1000	10 (T, ODT), 20 (NDT)	98.21 - 102.12	[3]
Tramadol	MISPE-HPLC	-	3.5 (as µg/L)	>91	[4]
Tramadol, M1, M2	HPLC-Fluorescence	2.5 - 500 (T), 1.25 - 500 (M1), 5 - 500 (M2)	2.5 (T), 1.25 (M1), 5 (M2)	-	[5]

ODT: O-Desmethyl Tramadol; NDT: N-Desmethyl Tramadol; M1: O-Desmethyl Tramadol; M2: N-Desmethyl Tramadol; T: Tramadol; MISPE: Molecularly Imprinted Solid-Phase Extraction; HPLC: High-Performance Liquid Chromatography; GC-MS: Gas Chromatography-Mass Spectrometry.

Experimental Workflow



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Caption: Workflow for Solid-Phase Extraction of **(-)-N-Desmethyl Tramadol**.

Detailed Experimental Protocol

This protocol is a comprehensive procedure for the extraction of **(-)-N-Desmethyl Tramadol** from urine using mixed-mode cation exchange (MCX) solid-phase extraction cartridges.

1. Materials and Reagents

- Mixed-mode cation exchange (MCX) SPE cartridges
- **(-)-N-Desmethyl Tramadol** analytical standard
- Deuterated internal standard (e.g., Tramadol-d6)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water
- Formic acid
- Ammonium hydroxide
- Phosphate buffer (100 mM, pH 6.0)
- Acetate buffer (0.2 M, pH 5.0) (for hydrolysis)
- β -glucuronidase enzyme solution (for hydrolysis)
- Glass test tubes or polypropylene centrifuge tubes
- SPE vacuum manifold
- Nitrogen evaporator

2. Sample Preparation

2.1. For Total **(-)-N-Desmethyl Tramadol** (including conjugated forms): Enzymatic Hydrolysis

- Pipette 1.0 mL of the urine sample into a labeled glass test tube.[\[2\]](#)
- Add an appropriate amount of internal standard.
- Add 500 μ L of 0.2 M acetate buffer (pH 5.0).[\[2\]](#)
- Add 50 μ L of β -glucuronidase solution.[\[2\]](#)
- Gently vortex the mixture for 10 seconds.[\[2\]](#)
- Incubate the mixture at an appropriate temperature and duration as recommended by the enzyme manufacturer (e.g., 60°C for 1-2 hours).[\[6\]](#)
- Allow the sample to cool to room temperature.

2.2. For Free **(-)-N-Desmethyl Tramadol** or Post-Hydrolysis Sample:

- If not performing hydrolysis, pipette 1 mL of the urine sample into a centrifuge tube.
- Add 2 mL of 100 mM phosphate buffer (pH 6.0) to the hydrolyzed or neat urine sample and vortex.[\[6\]](#)
- Centrifuge the sample to remove any particulate matter.

3. Solid-Phase Extraction (SPE) Procedure

3.1. Cartridge Conditioning:

- Pass 2 mL of methanol through the MCX cartridge.[\[6\]](#)
- Pass 2 mL of deionized water through the cartridge.
- Pass 2 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.[\[6\]](#) Do not allow the cartridge to go dry before loading the sample.

3.2. Sample Loading:

- Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

3.3. Washing:

- Wash the cartridge with 2 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
- Follow with a wash of 2 mL of methanol to remove non-polar interferences.[\[1\]](#)

3.4. Elution:

- Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[\[1\]](#)

- Collect the eluate in a clean collection tube.

4. Post-Extraction Processing

4.1. Evaporation:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C. [7]

4.2. Reconstitution:

- Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase to be used for the analytical method (e.g., a mixture of acetonitrile and water with 0.1% formic acid). [1][6]
- Vortex briefly and transfer to an autosampler vial for analysis by LC-MS/MS or GC-MS.

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